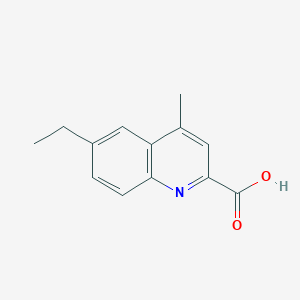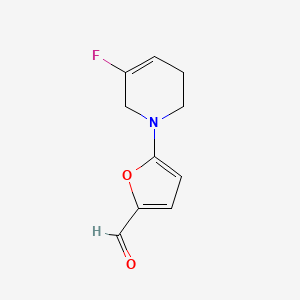
5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a fluorinated tetrahydropyridine moiety and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The starting material, 5-fluoropyridine, undergoes hydrogenation in the presence of a suitable catalyst such as palladium on carbon to form 5-fluoro-1,2,3,6-tetrahydropyridine.
Furan Ring Formation: The tetrahydropyridine intermediate is then reacted with furan-2-carbaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or thiols.
Major Products
Oxidation: 5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carboxylic acid.
Reduction: 5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe for studying biological processes involving aldehyde-containing compounds.
Mécanisme D'action
The mechanism of action of 5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine atom can also influence the compound’s reactivity and binding affinity through electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: This compound features a similar tetrahydropyridine ring but is substituted with an indole moiety instead of a furan ring.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound contains a tetrahydropyridine ring with a boronic acid ester group.
Uniqueness
5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde is unique due to the presence of both a fluorinated tetrahydropyridine ring and a furan ring with an aldehyde group
Propriétés
Formule moléculaire |
C10H10FNO2 |
|---|---|
Poids moléculaire |
195.19 g/mol |
Nom IUPAC |
5-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H10FNO2/c11-8-2-1-5-12(6-8)10-4-3-9(7-13)14-10/h2-4,7H,1,5-6H2 |
Clé InChI |
XUIYQZFAVHISBV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(=C1)F)C2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


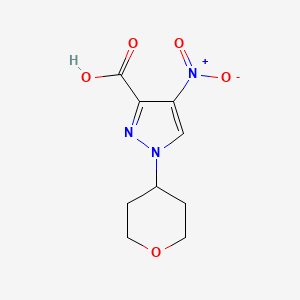
![1,4-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13162170.png)
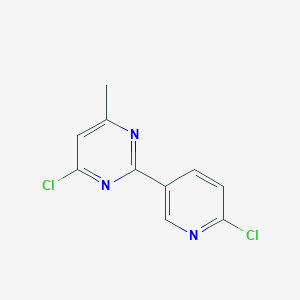
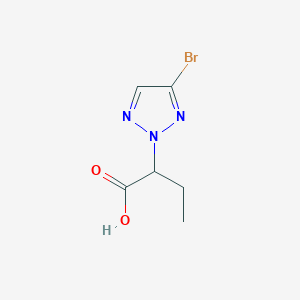
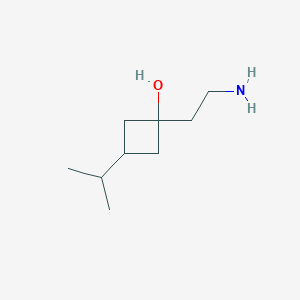
![1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one](/img/structure/B13162189.png)

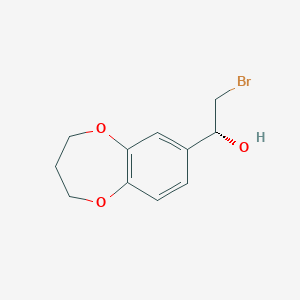
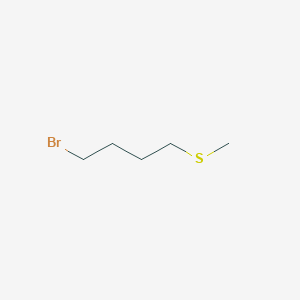

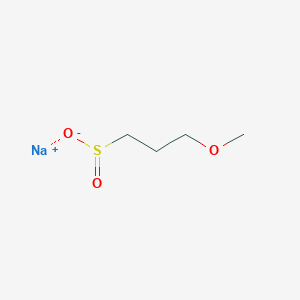
![N-[(3-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13162242.png)
![2-(Ethanesulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B13162243.png)
